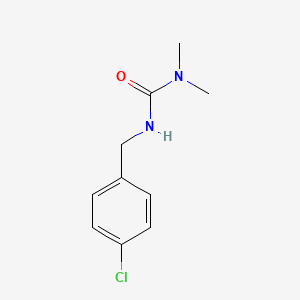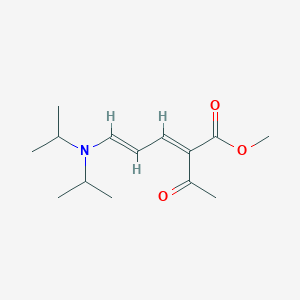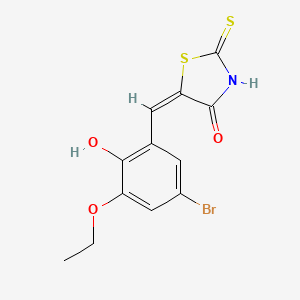![molecular formula C18H22N2O B5162538 N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5162538.png)
N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine, also known as ADB chminaca, is a synthetic cannabinoid that has gained popularity among drug users. Despite its illicit use, ADB chminaca has been a subject of scientific research due to its potential therapeutic benefits.
Mécanisme D'action
N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca acts on the endocannabinoid system by binding to cannabinoid receptors CB1 and CB2. It has a higher affinity for CB1 receptors than CB2 receptors. N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca also inhibits the reuptake of the neurotransmitter dopamine, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca has been shown to induce hypothermia, reduce locomotor activity, and cause catalepsy in animal models. It also has antinociceptive and anxiolytic effects. N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca has been found to have a longer half-life than other synthetic cannabinoids, leading to prolonged effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca has advantages and limitations for lab experiments. Its high potency and long half-life make it useful for studying the endocannabinoid system and potential therapeutic applications. However, its illicit nature and potential for abuse make it challenging to obtain and use in research.
Orientations Futures
For N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca research include investigating its potential use in treating neurodegenerative disorders and pain management. Further studies are needed to determine its safety and efficacy in humans. Additionally, research on the structure-activity relationship of N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca could lead to the development of new synthetic cannabinoids with improved therapeutic properties.
Conclusion:
N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca is a synthetic cannabinoid that has potential therapeutic benefits. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Despite its illicit use, N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca remains a subject of scientific research due to its potential therapeutic applications.
Méthodes De Synthèse
N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca is synthesized by reacting N-methyl-2-(2-pyridinyl)ethanamine with 2-(allyloxy)benzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The resulting product is purified using chromatography techniques to obtain N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca in its pure form.
Applications De Recherche Scientifique
N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca has been used in scientific research to investigate its potential therapeutic benefits. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-methyl-N-[(2-prop-2-enoxyphenyl)methyl]-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-3-14-21-18-10-5-4-8-16(18)15-20(2)13-11-17-9-6-7-12-19-17/h3-10,12H,1,11,13-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEAXRYRWNXMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=CC=C2OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5162471.png)
![2-(2-fluorobenzyl)-6-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5162472.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B5162481.png)
![ethyl 4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinecarboxylate](/img/structure/B5162488.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5162503.png)

![5-[(butylamino)methylene]-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5162521.png)
![N,N-diethyl-2-[phenyl(propyl)phosphoryl]acetamide](/img/structure/B5162532.png)



![N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B5162554.png)
![(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine](/img/structure/B5162561.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(2-pyridinylmethyl)propanamide](/img/structure/B5162562.png)